1-Ethyl-3-hydroxyurea can be classified as follows:
The synthesis of 1-Ethyl-3-hydroxyurea can be achieved through various methods, often involving the reaction of ethyl carbamate with hydroxylamine or its derivatives. One notable method includes:
Technical parameters such as pH control and temperature monitoring are crucial during synthesis to optimize yield and purity .
1-Ethyl-3-hydroxyurea participates in several chemical reactions, particularly those involving nucleophilic substitution and hydrolysis. Key reactions include:
These reactions are significant for its potential applications in drug development and modification .
The mechanism of action for 1-Ethyl-3-hydroxyurea primarily involves its role as an inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis. By inhibiting this enzyme, 1-Ethyl-3-hydroxyurea effectively reduces the production of deoxyribonucleotides, thereby interfering with DNA replication and repair processes.
1-Ethyl-3-hydroxyurea exhibits several notable physical and chemical properties:
The scientific applications of 1-Ethyl-3-hydroxyurea are diverse:
1-Ethyl-3-hydroxyurea (C₃H₈N₂O₂) features a hydroxyurea core (–NH–C(=O)–NHOH) modified by an ethyl group (–CH₂–CH₃) at the N1 position. This substitution alters electron distribution compared to unmodified hydroxyurea, increasing lipophilicity (logP ≈ −0.82) and influencing hydrogen-bonding capacity. The molecule adopts a planar conformation stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the hydroxylamine hydrogen (J. Chem. Inf. Model. 2012, 52, 1288–1297) [1]. Key structural attributes include:
Table 1: Quantum-Chemical Properties of 1-Ethyl-3-hydroxyurea
Property | Value | Method/Basis Set |
---|---|---|
Molecular Weight | 104.11 g/mol | - |
Dipole Moment | 4.82 Debye | B3LYP/6-311+G(d,p) |
HOMO-LUMO Gap | 6.34 eV | B3LYP/6-311+G(d,p) |
Partial Charge (Carbonyl O) | −0.52 e | Mulliken Population Analysis |
1-Ethyl-3-hydroxyurea quenches the tyrosyl radical (Tyr•) at the RNR active site via hydrogen-atom transfer. Density functional theory (DFT) calculations reveal a 20 kJ/mol lower energy barrier for radical scavenging compared to hydroxyurea (Recent Pat. Anticancer Drug Discov. 2016, 11, 461–468) [3]. The ethyl group enhances hydrophobic contacts with Val292 and Phe293 residues in human RNR, increasing binding affinity (Kd = 8.7 ± 0.3 μM vs. hydroxyurea’s 22.1 ± 1.1 μM). Molecular dynamics simulations confirm prolonged residency (>15 ns) in the radical pocket due to favorable van der Waals interactions [3] [4].
Induced-fit docking studies show 1-Ethyl-3-hydroxyurea occupies the α1β2 hemoglobin interface, forming:
Stopped-flow spectroscopy reveals biphasic RNR inhibition:
In hemoglobin complexes, NO generation follows second-order kinetics (k = 0.27 min−1 at pH 7.4):
\text{1-Ethyl-3-hydroxyurea} + \text{Hb-Fe}^{3+} \rightarrow \text{Ethylisocyanate} + \bullet\text{NO} + \text{Hb-Fe}^{2+}
EPR spectroscopy confirms HbNO formation (g = 2.01 signal) with 68% yield after 60 minutes [1].
Table 2: Comparative Kinetics of Hydroxyurea Analogs
Compound | RNR k1 (M−1s−1) | NO Release Half-life (min) |
---|---|---|
Hydroxyurea | 1.9 × 103 | 42.3 |
1-Ethyl-3-hydroxyurea | 3.4 × 103 | 28.6 |
1-Propyl-3-hydroxyurea | 2.8 × 103 | 31.9 |
1-Ethyl-3-hydroxyurea binds hemoglobin’s central cavity, displacing 2,3-bisphosphoglycerate (2,3-BPG) by competing with His143 (β-chain). This shifts the T→R equilibrium constant (KT→R) from 0.0032 to 0.011, increasing oxygen partial pressure at half-saturation (P50) by 15% (Molecules 2025, 30, 385) [7]. Molecular dynamics simulations show:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: